

# alpha-ionone as a carotenoid-derived volatile compound

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## Compound of Interest

Compound Name: *alpha-Ionone*

Cat. No.: *B122830*

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An In-depth Technical Guide to **Alpha-Ionone**: A Carotenoid-Derived Volatile Compound

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Alpha-ionone** is a C13-norisoprenoid, a volatile organic compound derived from the enzymatic cleavage of carotenoids.[1][2] Initially prized in the fragrance and flavor industries for its characteristic violet and raspberry aroma, recent scientific investigation has unveiled a spectrum of potent biological activities, positioning it as a compound of significant interest for therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of **alpha-ionone**, detailing its biosynthesis, physicochemical properties, and mechanisms of action across various biological systems. It summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers in pharmacology, dermatology, and oncology exploring the potential of **alpha-ionone** in drug discovery and development.

## Core Concepts

### Chemical Identity and Properties

**Alpha-ionone**, systematically named (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a cyclic ketone and a member of the sesquiterpenoid class of organic compounds.[4] It is a colorless to pale-yellow liquid characterized by a warm, woody, and floral odor reminiscent of

violets.[1][5] Its chemical and physical properties are critical for its application in both industrial and research settings.

Table 1: Physicochemical Properties of **Alpha-Ionone**

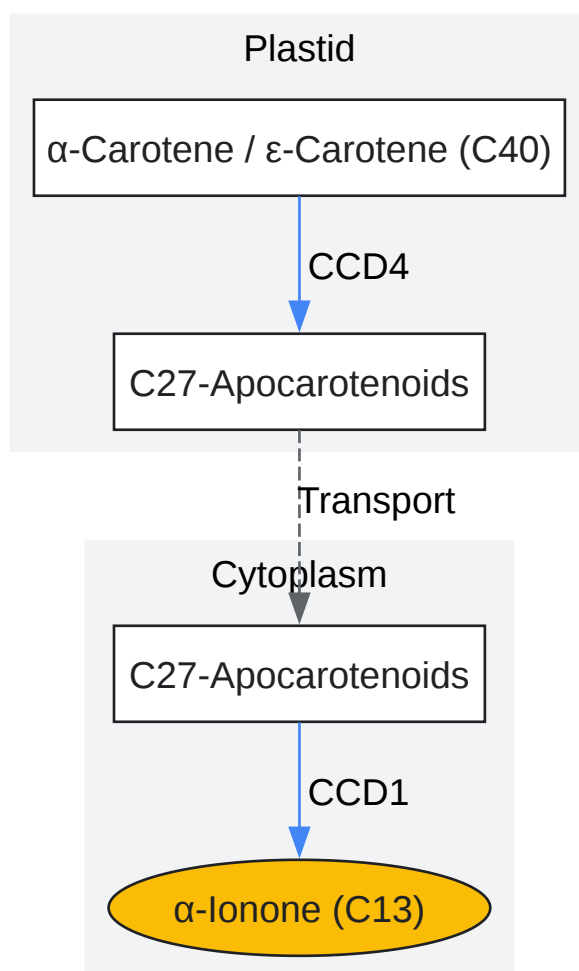
Property	Value	Reference(s)
Chemical Formula	<b>C13H20O</b>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	192.30 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	(3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one	<a href="#">[4]</a>
CAS Number	127-41-3	<a href="#">[6]</a>
Appearance	Colorless to pale-yellow liquid	<a href="#">[5]</a> <a href="#">[6]</a>
Density	0.927 - 0.93 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Boiling Point	258 - 263 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Flash Point	94 - 118 °C (closed cup)	<a href="#">[5]</a> <a href="#">[6]</a>
Vapor Pressure	0.00097 mmHg @ 20°C; 0.0142 mmHg @ 25°C	<a href="#">[6]</a>
Water Solubility	106 mg/L at 25 °C (practically insoluble)	<a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Soluble in ethanol, fixed oils, propylene glycol	<a href="#">[1]</a> <a href="#">[5]</a>
Log P (Octanol/Water)	3.514 - 3.9	<a href="#">[6]</a> <a href="#">[7]</a>
Refractive Index	1.497 - 1.502 @ 20°C	<a href="#">[1]</a> <a href="#">[6]</a>

| Odor Threshold | 0.6 to 10 ppb |[\[6\]](#) |

## Biosynthesis from Carotenoids

**Alpha-ionone** is a natural product of carotenoid degradation.[1] The primary pathway involves the oxidative cleavage of specific carotenoid precursors by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2]

- Precursors: The main precursors for **alpha-ionone** are  $\alpha$ -carotene and  $\epsilon$ -carotene.[2]
- Key Enzyme: The central enzyme in this process is Carotenoid Cleavage Dioxygenase 1 (CCD1).[2][8][9] CCD1 is a cytoplasmic enzyme that catalyzes the cleavage of the 9,10 and 9',10' double bonds of carotenoids.[9][10]
- Mechanism: In plants, carotenoids are synthesized and stored in plastids. It is suggested that C40 carotenoids are first cleaved by plastid-localized enzymes like CCD4 into C27-apocarotenoids. These apocarotenoids can then be transported to the cytoplasm, where CCD1 cleaves them further to produce the C13 volatile, **alpha-ionone**. [10] Microbial biosynthesis has also been successfully engineered in *E. coli*, achieving titers of approximately 700 mg/L by optimizing the expression of CCD1 and managing oxidative stress.[2]



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Biosynthesis of **alpha-ionone** from carotenoid precursors.

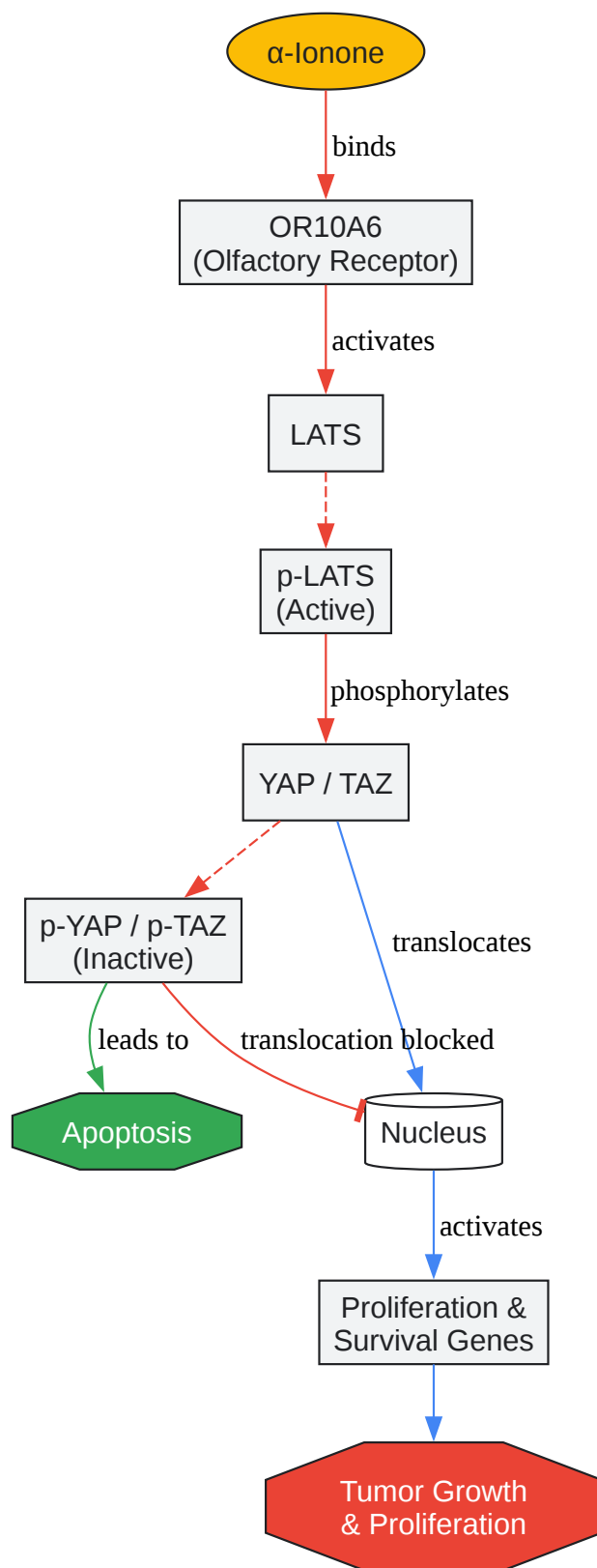
## Biological Activities and Signaling Pathways

**Alpha-ionone** exhibits a range of biological effects by modulating specific cellular signaling pathways. Its potential applications span oncology, dermatology, and metabolic disorders.

## Anticancer Activity in Squamous Cell Carcinoma

Recent studies have highlighted the potent anticancer effects of **alpha-ionone** in squamous cell carcinoma (SCC).[11][12] The mechanism is mediated by an ectopically expressed olfactory receptor, OR10A6.[11][12]

- Receptor Activation: **Alpha-ionone** acts as a ligand for OR10A6, an olfactory receptor found to be expressed in skin cells.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- Signaling Cascade: Activation of OR10A6 initiates a signaling cascade that stimulates the Hippo pathway. This leads to the phosphorylation and activation of Large Tumor Suppressor Kinase (LATS).[\[11\]](#)[\[12\]](#)
- Effector Inhibition: Activated LATS then phosphorylates the transcriptional coactivators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[\[11\]](#)[\[12\]](#) Phosphorylation of YAP/TAZ prevents their translocation to the nucleus, thereby inhibiting the expression of target genes that promote cell proliferation and survival.
- Cellular Outcomes: The overall effect is the suppression of tumor growth, inhibition of cell proliferation and migration, and induction of apoptosis.[\[11\]](#)[\[12\]](#) Knockdown of the OR10A6 gene abrogates these anticancer effects, confirming its essential role.[\[11\]](#)[\[12\]](#)



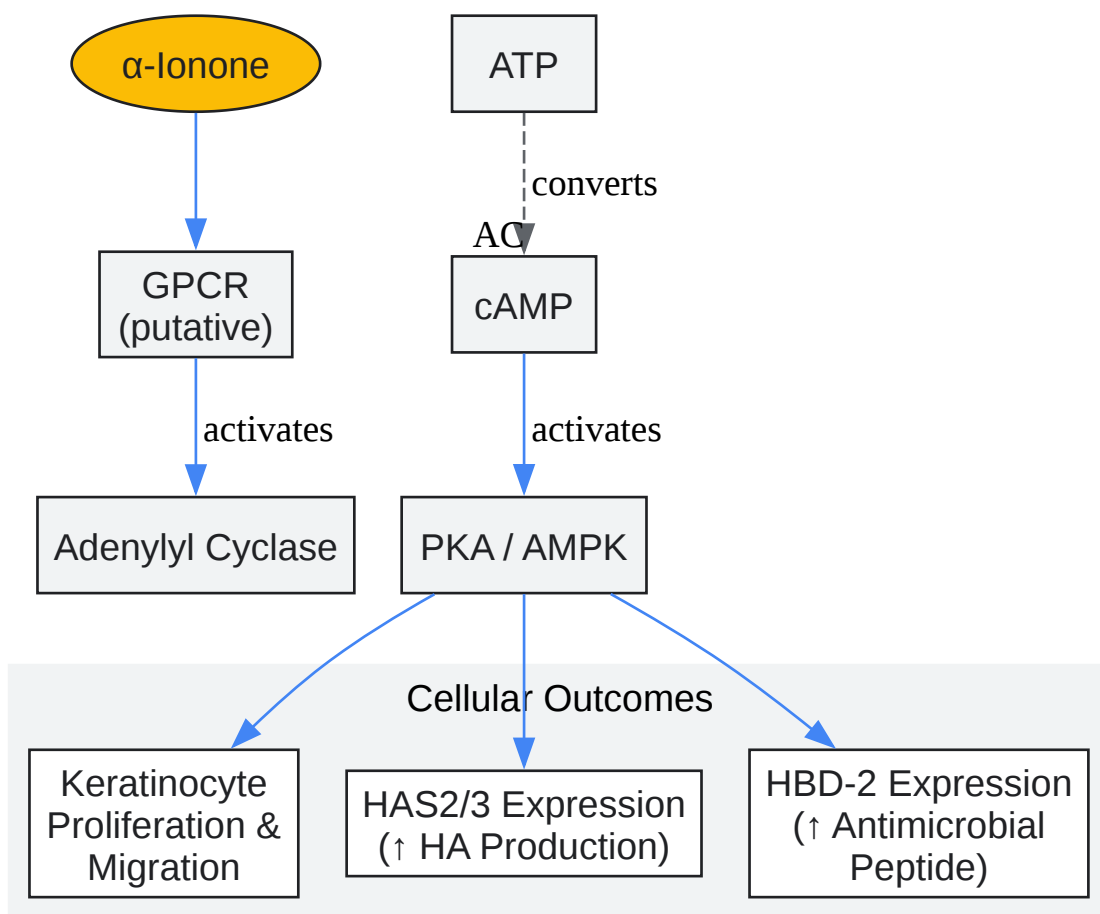
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**Alpha-ionone** activates the Hippo pathway via OR10A6.

## Skin Barrier Function and Wound Healing

**Alpha-ionone** has demonstrated significant potential in dermatology by promoting the function of keratinocytes, the primary cells of the epidermis.[\[15\]](#) These effects are primarily mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[\[15\]](#) [\[16\]](#)

- cAMP Activation: **Alpha-ionone** treatment leads to a dose-dependent increase in intracellular cAMP levels in keratinocytes.[\[15\]](#)[\[16\]](#)
- Downstream Effects: The elevation in cAMP activates downstream effectors like Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK).[\[16\]](#)
- Cellular Enhancements: This signaling cascade results in:
  - Increased Proliferation and Migration: Essential processes for wound healing and barrier repair.[\[15\]](#)[\[16\]](#)
  - Enhanced Hyaluronic Acid (HA) Production: Achieved by upregulating the expression of hyaluronic acid synthases (HAS2 and HAS3).[\[15\]](#)[\[16\]](#)
  - Upregulation of Antimicrobial Peptides: Increases the expression and production of human  $\beta$ -defensin-2 (HBD-2), a key component of the skin's innate immune defense.[\[16\]](#) In vivo studies confirm that topical application of **alpha-ionone** accelerates the recovery of disrupted epidermal barriers.[\[15\]](#)



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cAMP-mediated effects of **alpha-ionone** in keratinocytes.

## Anti-Inflammatory and Anti-Photoaging Effects

**Alpha-ionone** exhibits protective effects against UVB-induced skin damage. It mitigates inflammation and the degradation of the extracellular matrix, which are hallmarks of photoaging.

- **Anti-inflammatory Action:** In UVB-irradiated keratinocytes, **alpha-ionone** significantly decreases the mRNA expression of pro-inflammatory cytokines, including IL-1 $\beta$ , IL-6, IL-8, and TNF- $\alpha$ .<sup>[17]</sup>
- **Anti-Photoaging Mechanism:** In human dermal fibroblasts, **alpha-ionone** counteracts UVB-induced damage by:



- Suppressing the MAPK/AP-1 Pathway: It reduces the phosphorylation of p38, JNK, and ERK, and their downstream transcription factors c-Jun and c-Fos. This leads to decreased expression of matrix metalloproteinases (MMP1, MMP3, MMP9) responsible for collagen degradation.[18]
- Promoting Collagen Synthesis: It upregulates the expression of TGF- $\beta$ 1 and increases the phosphorylation of SMAD2/3, leading to increased production of type I procollagen (COL1A1, COL1A2).[15]

Table 2: Summary of **Alpha-Ionone** Biological Activities and Effective Concentrations

Biological Activity	Model System	Mechanism / Pathway	Effective Concentration / Dose	Reference(s)
Anticancer	A431 Squamous Carcinoma Cells	Activation of OR10A6, Hippo Pathway (↑ p-LATS, p-YAP)	100-200 µM (in vitro)	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Anticancer (in vivo)	A431 Xenograft Mouse Model	Suppression of tumor growth, ↑ Apoptosis	200 mg/kg (i.p.)	<a href="#">[11]</a> <a href="#">[13]</a>
Keratinocyte Proliferation	HaCaT Cells	cAMP-dependent pathway	10-50 µM	<a href="#">[15]</a> <a href="#">[16]</a>
Keratinocyte Migration	HaCaT Cells	cAMP-dependent pathway	10-50 µM	<a href="#">[15]</a> <a href="#">[16]</a>
HA & HBD-2 Production	HaCaT Cells	cAMP-dependent pathway	10-50 µM	<a href="#">[16]</a>
Muscle Preservation	C2C12 Myotubes, HFD-fed mice	cAMP-PKA-CREB signaling	Not specified	<a href="#">[16]</a>
Anti-Photoaging	Hs68 Dermal Fibroblasts	↓ MAPK/AP-1, ↑ TGF-β/SMAD	1-30 µM	<a href="#">[18]</a>
Anti-inflammatory	HaCaT Cells (UVB-irradiated)	↓ IL-1β, IL-6, IL-8, TNF-α expression	Not specified	<a href="#">[17]</a>
cAMP Increase	A431 Cells	OR10A6 activation	EC50 = 152.4 µM	<a href="#">[13]</a>

| Obesity Prevention | Mice on high-fat diet | TGR5 agonist activity, ↑ thermogenesis | 0.2% in diet | [\[19\]](#) |

## Experimental Protocols

This section provides an overview of common methodologies used to investigate the biological effects of **alpha-ionone**.

### Quantification of Alpha-Ionone

**Method: Gas Chromatography-Mass Spectrometry (GC-MS)** This is the standard method for identifying and quantifying volatile compounds like **alpha-ionone** in biological or environmental samples.

- **Sample Preparation:** Samples (e.g., cell culture media, microbial fermentation broth) are typically extracted with an organic solvent like hexane. The organic layer containing **alpha-ionone** is collected and may be concentrated.
- **GC System:** An Agilent Intuvo 9000 GC system (or equivalent) is used.
- **Column:** A capillary column suitable for volatile compounds (e.g., HP-5ms).
- **Carrier Gas:** Helium.
- **Injection:** A small volume (e.g., 1  $\mu$ L) of the extract is injected into the GC inlet.
- **Temperature Program:** A temperature gradient is used to separate compounds based on their boiling points. For example, start at 60°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
- **MS Detector:** A mass spectrometer (e.g., Agilent 5977B) is used for detection and identification. The mass spectrometer is operated in electron ionization (EI) mode.
- **Quantification:** Quantification is achieved by comparing the peak area of **alpha-ionone** in the sample to a standard curve generated from known concentrations of an **alpha-ionone** standard.

### Cell-Based Assays

Cell Proliferation Assay (CCK-8)

- Principle: Measures cell viability based on the mitochondrial dehydrogenase-mediated reduction of a WST-8 tetrazolium salt to a colored formazan product.
- Protocol:
  - Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubate for 24 hours.
  - Treat cells with various concentrations of **alpha-ionone** (e.g., 10, 25, 50  $\mu$ M) or vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 or 48 hours).
  - Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well.
  - Incubate the plate for 1-4 hours at 37°C.
  - Measure the absorbance at 450 nm using a microplate reader.
  - Express results as a percentage of the vehicle-treated control group.

#### Cell Migration Assay (Scratch Wound Healing)

- Principle: Measures the rate of cell migration into a created "wound" or gap in a confluent cell monolayer.
- Protocol:
  - Grow cells (e.g., HaCaT) to full confluency in a 6-well plate.
  - Create a linear scratch in the monolayer using a sterile 20  $\mu$ L pipette tip.
  - Gently wash with PBS to remove detached cells.
  - Replace the medium with fresh medium containing **alpha-ionone** at desired concentrations or a vehicle control.
  - Capture images of the scratch at time 0 and subsequent time points (e.g., 12, 24 hours) using a microscope.

- Measure the area of the gap at each time point using software like ImageJ.
- Calculate the migration rate as the percentage of the gap area covered by cells over time relative to the initial gap area.

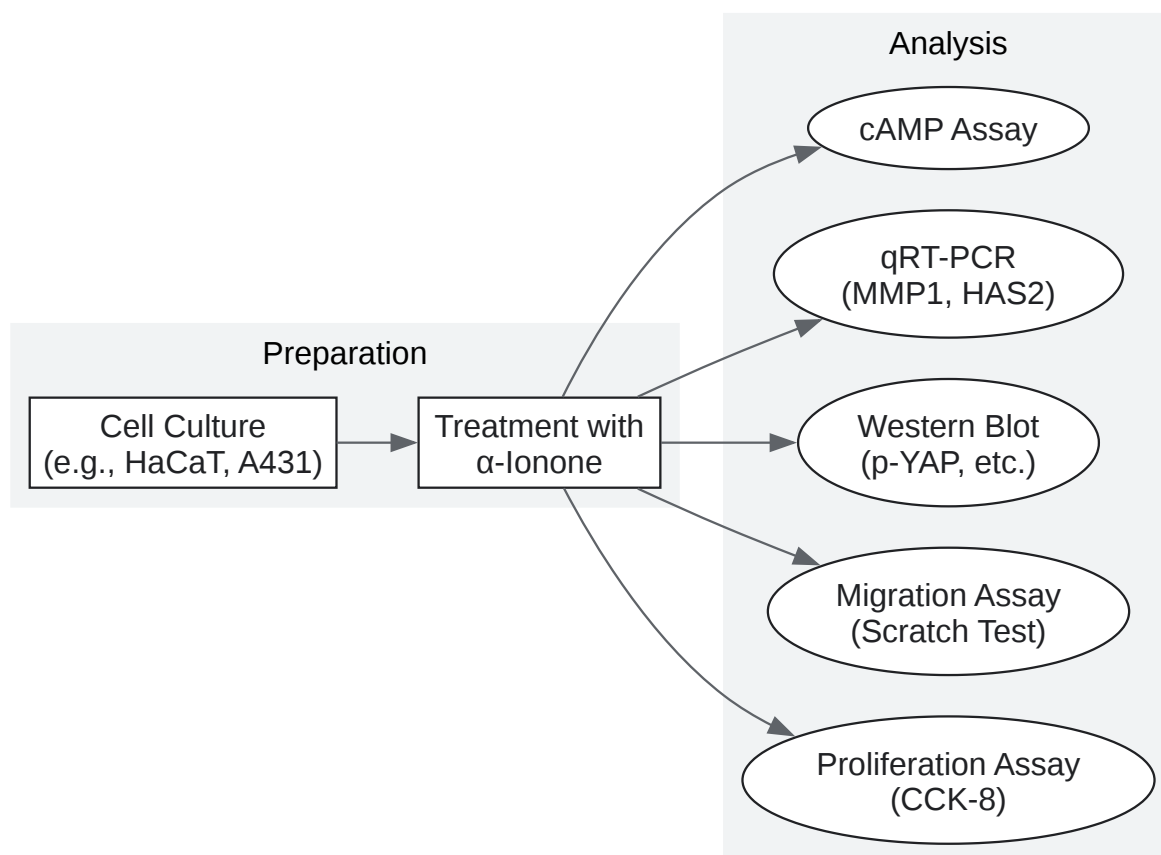
#### Intracellular cAMP Measurement (cAMP-Glo™ Assay)

- Principle: A bioluminescent assay that measures cAMP levels. The assay is based on the principle that cAMP stimulates PKA, and the remaining ATP is converted into a light signal by luciferase. The amount of light is inversely proportional to the amount of cAMP.
- Protocol:
  - Seed cells (e.g., HaCaT) in a 96-well plate ( $5 \times 10^3$  cells/well).
  - After 24 hours, stimulate the cells for a short period (e.g., 10 minutes) with different concentrations of **alpha-ionone**, a positive control (e.g., 10  $\mu$ M forskolin), or vehicle control.
  - Lyse the cells and perform the assay according to the manufacturer's instructions for the cAMP-Glo™ Kit (Promega).
  - Measure luminescence using a plate reader.
  - Calculate cAMP concentration based on a standard curve.

## Western Blotting for Signaling Proteins

- Principle: To detect and quantify specific proteins (e.g., p-LATS, p-YAP) in cell lysates.
- Protocol:
  - Cell Lysis: Treat cells with **alpha-ionone**, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  - Protein Quantification: Determine protein concentration using a BCA assay.
  - SDS-PAGE: Separate 20-40  $\mu$ g of protein per lane on a polyacrylamide gel.

- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-LATS, anti-YAP, anti- $\beta$ -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g.,  $\beta$ -actin).



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A typical workflow for in vitro analysis of **alpha-ionone**.

## Conclusion and Future Directions

**Alpha-ionone**, a carotenoid-derived volatile, has emerged as a multifaceted bioactive compound with significant therapeutic potential. Its well-defined mechanisms of action, particularly the activation of the OR10A6-Hippo pathway in cancer and the cAMP pathway in skin repair, provide a strong rationale for its further development. The quantitative data and established protocols summarized herein offer a robust framework for future research.

Key areas for future investigation include:

- Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies are necessary to translate in vitro and murine model findings to human applications.[20]
- Receptor Deorphanization: Identifying the specific G-protein coupled receptor(s) responsible for the cAMP-mediated effects in non-cancerous cells remains an important step.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing **alpha-ionone** derivatives could lead to the discovery of analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.[21][22]
- Clinical Translation: Designing and executing clinical trials to evaluate the efficacy of topical **alpha-ionone** for wound healing and skin barrier disorders, and exploring its potential as an adjunct therapy in oncology.

In conclusion, **alpha-ionone** stands as a promising natural scaffold for the development of novel therapeutics, bridging the gap between natural products chemistry and modern molecular medicine.

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